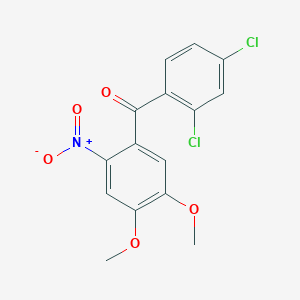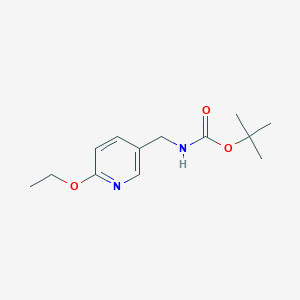
tert-Butyl ((6-ethoxypyridin-3-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl((6-ethoxypyridin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C13H20N2O3. It is a derivative of carbamate, which is commonly used in organic synthesis as a protecting group for amines. This compound is of interest due to its unique structure, which includes a tert-butyl group and an ethoxypyridine moiety, making it useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl((6-ethoxypyridin-3-yl)methyl)carbamate typically involves the reaction of 6-ethoxypyridin-3-ylmethanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The general reaction scheme is as follows:
- Dissolve 6-ethoxypyridin-3-ylmethanol in an anhydrous solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add di-tert-butyl dicarbonate to the reaction mixture while maintaining a low temperature (0-5°C).
- Allow the reaction to proceed at room temperature for several hours.
- Purify the product by column chromatography to obtain tert-Butyl((6-ethoxypyridin-3-yl)methyl)carbamate in high yield .
Industrial Production Methods
Industrial production of tert-Butyl((6-ethoxypyridin-3-yl)methyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps may include crystallization or distillation to ensure the product’s high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl((6-ethoxypyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the carbamate group, leading to the formation of substituted products
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, or halides under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
tert-Butyl((6-ethoxypyridin-3-yl)methyl)carbamate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of tert-Butyl((6-ethoxypyridin-3-yl)methyl)carbamate involves its role as a protecting group for amines. The tert-butyl carbamate group (Boc) is stable under basic conditions but can be cleaved under acidic conditions to release the free amine. This property makes it valuable in multi-step organic synthesis, where selective protection and deprotection of functional groups are required .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used for similar purposes in organic synthesis.
Benzyl carbamate: Another protecting group for amines, which can be removed by hydrogenolysis.
Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group used in peptide synthesis.
Uniqueness
tert-Butyl((6-ethoxypyridin-3-yl)methyl)carbamate is unique due to its combination of a tert-butyl group and an ethoxypyridine moiety. This structure provides specific reactivity and stability characteristics that are advantageous in certain synthetic applications. Its ability to undergo various chemical reactions while maintaining the integrity of the protecting group makes it a versatile compound in organic synthesis .
Propiedades
Fórmula molecular |
C13H20N2O3 |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
tert-butyl N-[(6-ethoxypyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C13H20N2O3/c1-5-17-11-7-6-10(8-14-11)9-15-12(16)18-13(2,3)4/h6-8H,5,9H2,1-4H3,(H,15,16) |
Clave InChI |
DAVSIGSFDPTTMX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC=C(C=C1)CNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


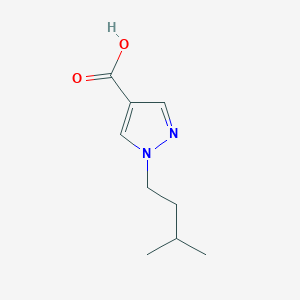
![1-Methylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B13001808.png)
![7-Chloro-4-methyl-3-(methylamino)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B13001816.png)
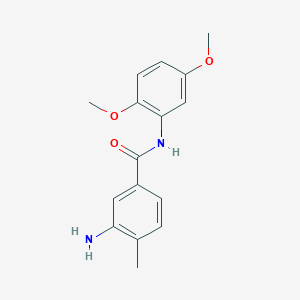
![2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B13001827.png)


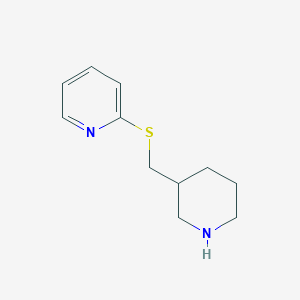
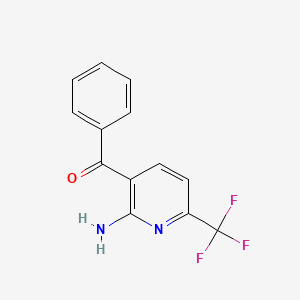
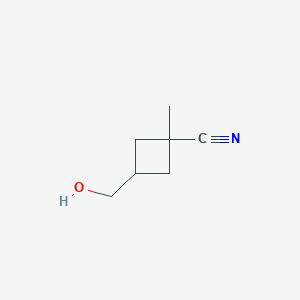
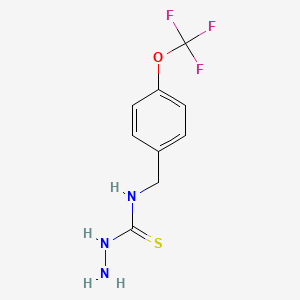
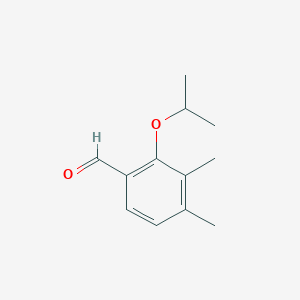
![(R)-8-Azaspiro[4.5]decan-1-ol](/img/structure/B13001867.png)
